1-(2-Methylphenyl)cyclopentanemethanamine
Description
1-(2-Methylphenyl)cyclopentanemethanamine is a cyclopentane-based methanamine derivative featuring a 2-methylphenyl substituent on the cyclopentane ring. The compound’s molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol (calculated). Structurally, it comprises a cyclopentane backbone fused to a methanamine group (–CH₂NH₂) and a 2-methylphenyl aromatic ring. The methyl group at the ortho position of the phenyl ring introduces steric and electronic effects distinct from unsubstituted or halogenated analogs.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
[1-(2-methylphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3 |
InChI Key |
ONPWHWHOOXZUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCC2)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methylphenyl)cyclopentanemethanamine typically involves the reaction of cyclopentanone with 2-methylphenylmagnesium bromide, followed by reductive amination with ammonia or an amine source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-(2-Methylphenyl)cyclopentanemethanamine undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Methylphenyl)cyclopentanemethanamine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)cyclopentanemethanamine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.
- Electronic Effects : The methyl group in the target compound is electron-donating , increasing electron density on the phenyl ring, which may enhance lipophilicity and reduce solubility compared to electron-withdrawing halogens (e.g., F, Cl) .
Cyclopentane vs. Alternative Backbones
The cyclopentane ring distinguishes the target compound from analogs with smaller rings or linear chains:
- Conformational Flexibility : The cyclopentane ring offers balanced rigidity , favoring specific receptor conformations, whereas ethanamine (linear) allows greater rotational freedom .
Amine Functionalization and Salt Forms
- Free Amine vs. Hydrochloride Salts : While the target compound is described as a free amine, analogs like 1-(2-Fluorophenyl)cyclopentanemethanamine HCl exist as hydrochloride salts. Salt forms improve water solubility and stability but may alter bioavailability.
- Biological Implications : The free amine group (–NH₂) in the target compound could engage in hydrogen bonding, a critical factor in drug-receptor interactions, similar to cyclopentane-based amines in and .
Research Findings and Trends
- Halogenated Analogs : Fluorine and chlorine substituents () are commonly used to tune metabolic stability and binding affinity in drug design. For example, fluorine’s electronegativity may enhance interactions with polar residues in enzymes .
- Safety Profiles : Structural analogs (e.g., ) emphasize precautions for amine handling, including inhalation risks and skin irritation. The target compound likely requires similar safety measures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
